1-Tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene
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Overview
Description
1-Tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene is a complex compound that combines three distinct chemical entities. Each of these components contributes unique properties to the overall compound, making it valuable in various scientific and industrial applications. This compound is known for its versatility and is used in a wide range of fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene involves several steps, each requiring specific reaction conditions. The preparation of 1-tert-butyl-2-ethenylbenzene typically involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst, followed by the addition of an ethenyl group through a Friedel-Crafts alkylation reaction .
2-ethylhexyl prop-2-enoate is synthesized through the esterification of 2-ethylhexanol with prop-2-enoic acid in the presence of an acid catalyst . Styrene is produced by the dehydrogenation of ethylbenzene, a process that requires high temperatures and the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The processes are optimized for efficiency and cost-effectiveness. Large-scale reactors and continuous flow systems are often used to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon or nickel.
Substitution: Electrophilic substitution reactions can occur in the presence of halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkanes .
Scientific Research Applications
1-Tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene has numerous applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to create various polymers and copolymers.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-tert-butyl-2-vinylbenzene: Similar in structure but lacks the 2-ethylhexyl prop-2-enoate component.
2-ethylhexyl acrylate: Similar ester component but does not include the styrene or 1-tert-butyl-2-ethenylbenzene.
Styrene: A common monomer used in polymer production, but lacks the other two components.
Uniqueness
1-Tert-butyl-2-ethenylbenzene; 2-ethylhexyl prop-2-enoate; styrene is unique due to its combination of three distinct chemical entities, each contributing specific properties. This combination enhances its versatility and makes it suitable for a wide range of applications, from polymer synthesis to biomedical research.
Properties
CAS No. |
64885-17-2 |
---|---|
Molecular Formula |
C31H44O2 |
Molecular Weight |
448.7 g/mol |
IUPAC Name |
1-tert-butyl-2-ethenylbenzene;2-ethylhexyl prop-2-enoate;styrene |
InChI |
InChI=1S/C12H16.C11H20O2.C8H8/c1-5-10-8-6-7-9-11(10)12(2,3)4;1-4-7-8-10(5-2)9-13-11(12)6-3;1-2-8-6-4-3-5-7-8/h5-9H,1H2,2-4H3;6,10H,3-5,7-9H2,1-2H3;2-7H,1H2 |
InChI Key |
LIVJGTZWANWYLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C.CC(C)(C)C1=CC=CC=C1C=C.C=CC1=CC=CC=C1 |
Related CAS |
64885-17-2 |
Origin of Product |
United States |
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